molecular formula C12H10ClOP B046034 Diphenylphosphinic chloride CAS No. 1499-21-4

Diphenylphosphinic chloride

Cat. No.: B046034
CAS No.: 1499-21-4
M. Wt: 236.63 g/mol
InChI Key: QPQGTZMAQRXCJW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diphenylphosphinic chloride is primarily used as a reagent in organic chemistry . It is often used as a precursor to synthesize various chiral phosphine bidentate ligands . These ligands can bind to a variety of targets, depending on the specific reaction or process in which they are involved.

Mode of Action

The compound interacts with its targets through a process known as ligand binding. In this process, the this compound molecule attaches to a target molecule, forming a complex that can undergo further reactions . The exact nature of these interactions and the resulting changes depend on the specific target and the reaction conditions.

Biochemical Pathways

This compound is involved in several biochemical pathways, particularly those related to the synthesis of peptides and other complex organic compounds . By acting as a precursor for chiral phosphine bidentate ligands, it can influence the course of these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. For example, in the synthesis of peptides, it can contribute to the formation of peptide bonds, which are crucial for the structure and function of proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH, temperature, and the presence of other substances in the reaction environment . Moreover, it is sensitive to moisture and should be stored in a cool place .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenylphosphinic chloride can be synthesized through several methods. One common method involves the reaction of diphenylphosphinic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of diphenylphosphinic acid chloride with triphenylphosphine at elevated temperatures (300-600°C). This method is advantageous due to its high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Diphenylphosphinic chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or alcohols under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Comparison with Similar Compounds

  • Diphenylphosphine Oxide
  • Diphenylphosphinic Acid
  • Diphenylphosphinoyl Chloride

Comparison: Diphenylphosphinic chloride is unique due to its high reactivity and versatility as a phosphorylating agent. Unlike diphenylphosphine oxide and diphenylphosphinic acid, which are primarily used as intermediates, this compound is widely used in peptide synthesis and as a reagent in organic synthesis .

Properties

IUPAC Name

[chloro(phenyl)phosphoryl]benzene
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InChI

InChI=1S/C12H10ClOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQGTZMAQRXCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H10ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50164424
Record name Diphenylphosphinic chloride
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Molecular Weight

236.63 g/mol
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CAS No.

1499-21-4
Record name Diphenylphosphinic chloride
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Record name Diphenylphosphinic chloride
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Record name Diphenylphosphinic chloride
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Record name Diphenylphosphinic chloride
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Record name Diphenylphosphinic chloride
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Record name DIPHENYLPHOSPHINIC CHLORIDE
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Synthesis routes and methods I

Procedure details

In the case where X=0 and m=3 in the compounds of the formula (A), the compound is triphenylphosphine oxide, when n=3 in the compounds of the formula (B), the result is phosphorus trichloride. The reaction of triphenylphosphine oxide with phosphorus trichloride initially gives chloro(diphenyl)phosphine oxide (=diphenylphosphinic chloride) and dichloro(phenyl)phosphine: ##STR2## The dichloro(phenyl)phosphine can react with further triphenylphosphine oxide to give chloro(diphenyl)phosphine oxide (=diphenylphosphinic chloride) and chloro(diphenyl)phosphine: ##STR3## The more phenyl groups in the starting compounds (A) and the more Cl in the other starting compounds (B), the better the reaction takes place. No exemplary embodiment of the reaction of, for example, dichloro(phenyl)phosphine oxide (=compound of the formula (A) with X=0 and m=1; =phenylphosphonic dichloride) with chloro(diphenyl)phosphine (=compound of the formula B) with n=1) is contained in the German patent.
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Synthesis routes and methods II

Procedure details

Thirteen grams (0.064 m) of diphenylphosphinic acid was combined with 50 ml of thionyl chloride and the mixture heated at reflux for 2.5 hours. The diphenylphosphinic chloride was purified by distillation, bp 140° C. at 0.1 torr.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of diphenylphosphinic chloride?

A1: The molecular formula of this compound is C12H10ClOP, and its molecular weight is 246.65 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits characteristic signals in various spectroscopic techniques: * 31P NMR: A singlet peak is typically observed around 33-35 ppm in CDCl3, indicative of the phosphorus environment [].* 1H NMR: Signals for the aromatic protons of the phenyl groups appear in the range of 7.3-7.8 ppm in CDCl3 [].* IR: A strong absorption band around 1200-1250 cm−1 corresponds to the P=O stretching vibration [].

Q3: Is this compound sensitive to moisture?

A3: Yes, this compound undergoes hydrolysis upon prolonged exposure to moisture, forming diphenylphosphinic acid []. Proper storage under anhydrous conditions is crucial.

Q4: How does the stability of this compound impact its handling and storage?

A4: Due to its sensitivity to moisture, this compound should be stored in a cool, dry place under an inert atmosphere. When handling the compound, it's essential to use dry solvents and equipment to prevent decomposition [].

Q5: What is the role of this compound in peptide synthesis?

A5: this compound serves as an effective coupling agent for forming amide bonds between amino acids. It reacts with Nα-protected amino acids to form diphenylphosphinic carboxylic mixed anhydrides in situ, which then undergo aminolysis with another amino acid to form the peptide bond [].

Q6: How does this compound facilitate β-lactam formation?

A6: this compound has been shown to effectively promote the formation of β-lactams from β-amino acids [], []. The mechanism likely involves activation of the carboxylic acid group of the β-amino acid, facilitating intramolecular cyclization.

Q7: What are some other synthetic applications of this compound?

A7: this compound finds use in various synthetic transformations, including:* Conversion of pyrimidinone derivatives into substituted pyrimidines [], [].* Synthesis of allylic diphenylphosphinic esters [].* Preparation of N-diphenylphosphorylureas [].

Q8: How does this compound react with hydroxylamine?

A8: this compound reacts with hydroxylamine to form O-(diphenylphosphinyl)hydroxylamine, a valuable reagent for electrophilic aminations and H2N transfers [].

Q9: Can this compound be used to prepare phosphorylated compounds?

A9: Yes, this compound can be used to phosphorylate various substrates. For example, it reacts with (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates to afford the corresponding phosphorylated bicycles [].

Q10: What is the role of this compound in material science?

A10: this compound can be used to functionalize materials like carbon nanotubes, enhancing their properties. For example, functionalized carbon nanotubes with phosphorus and nitrogen-containing agents prepared using this compound show improvements in thermal stability, mechanical strength, and flame retardancy when incorporated into polystyrene [], [].

Q11: How does modifying the phenyl rings of this compound affect its reactivity?

A11: Substituting the phenyl rings with electron-donating or electron-withdrawing groups can alter the electrophilicity of the phosphorus center in this compound, influencing its reactivity towards nucleophiles [].

Q12: What are some strategies for improving the stability of this compound?

A12: Storing this compound under an inert atmosphere, in a cool and dry environment, is crucial for maintaining its stability. Using freshly distilled, dry solvents during reactions is also recommended [].

Q13: What safety precautions should be taken when handling this compound?

A13: this compound should be handled with care as it is corrosive and may cause skin and eye irritation. It's crucial to wear appropriate personal protective equipment, including gloves and eye protection, when working with this compound. Working in a well-ventilated area is also recommended.

Q14: How is this compound typically quantified?

A14: Common analytical techniques used to quantify this compound include: * 31P NMR spectroscopy: The distinct signal of the phosphorus atom in this compound allows for its quantification, even in complex mixtures [].* Titration: Hydrolysis of this compound releases chloride ions, which can be titrated to determine the concentration of the compound [].

Q15: Can this compound be used to determine the water content in materials?

A15: Yes, this compound can be used as a tagging agent in 31P NMR spectroscopy to determine the water content in materials like olive oil []. The reagent reacts rapidly and cleanly with water, allowing for accurate quantification.

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